molecular formula C4H11NO B8682289 1-Methylpropylhydroxyl amine

1-Methylpropylhydroxyl amine

Cat. No.: B8682289
M. Wt: 89.14 g/mol
InChI Key: LHYPXHNPQLMXDH-UHFFFAOYSA-N
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Description

1-Methylpropylhydroxyl amine (C₄H₁₁NOH) is a hydroxylamine derivative featuring a branched alkyl chain (methylpropyl group) attached to the nitrogen atom of the hydroxylamine (-NHOH) moiety. Hydroxylamine derivatives are of interest in organic synthesis, pharmaceuticals, and materials science due to their redox activity and nucleophilic reactivity.

Properties

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

IUPAC Name

N-butan-2-ylhydroxylamine

InChI

InChI=1S/C4H11NO/c1-3-4(2)5-6/h4-6H,3H2,1-2H3

InChI Key

LHYPXHNPQLMXDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reduction proceeds via a stepwise pathway:

  • Chemisorption of hydrogen on the platinum surface.

  • Nitro group activation through adsorption onto the catalyst.

  • Sequential electron transfer to form nitroso and hydroxylamine intermediates.

Critical to avoiding over-reduction to the amine is the presence of a base, which stabilizes intermediates and mitigates disproportionation. For aliphatic nitro compounds, solvent polarity and steric effects influence reaction rates. Methanol, with its moderate polarity, balances substrate solubility and catalyst activity.

Reductive Amination of 2-Butanone

Reductive amination offers a two-step pathway to N-alkylhydroxylamines by condensing carbonyl compounds with hydroxylamine followed by selective reduction. For 1-methylpropylhydroxylamine, 2-butanone serves as the ketone precursor.

Oxime Formation and Reduction Dynamics

  • Condensation : 2-Butanone reacts with hydroxylamine hydrochloride in aqueous ethanol to form the corresponding oxime (E/Z isomers).

  • Reduction : Sodium cyanoborohydride in acidic methanol selectively reduces the oxime to the hydroxylamine derivative, avoiding over-reduction to the amine.

This method circumvents the need for nitroalkane precursors but requires precise stoichiometry to suppress imine oligomerization. Yields for analogous aliphatic hydroxylamines range from 50–65%.

Alkylation of Hydroxylamine Salts

Direct alkylation of hydroxylamine presents regioselectivity challenges, as both nitrogen and oxygen nucleophiles compete. Strategic protection-deprotection sequences, inspired by the Gabriel synthesis, enhance N-alkylation efficiency.

Protecting Group Strategies

  • O-Silylation : Treating hydroxylamine with tert-butyldimethylsilyl chloride (TBSCl) yields O-TBS-NH2, directing alkylation to nitrogen.

  • Alkylation : Reaction with sec-butyl bromide in DMF using K2CO3 as base affords O-TBS-N-sec-butylhydroxylamine.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the silyl group, yielding 1-methylpropylhydroxylamine.

This method achieves N-alkylation selectivity >85%, with overall yields of 55–70% for tertiary hydroxylamines.

Nucleophilic Displacement of Tosylates

Tosylate intermediates provide electrophilic centers for nitrogen nucleophiles. For 1-methylpropylhydroxylamine, 2-butanol is converted to its tosylate, which undergoes displacement by hydroxylamine.

Reaction Parameters and Limitations

  • Tosylation : 2-Butanol reacts with tosyl chloride in pyridine to form sec-butyl tosylate (85% yield).

  • Displacement : Hydroxylamine (as NH2O⁻, generated via KOH in DMSO) displaces the tosylate group at 80°C.

Competing elimination to 1-butene is suppressed by using polar aprotic solvents. Reported yields for similar aliphatic systems are 40–50%.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Key AdvantageLimitation
Nitro Hydrogenation1-NitrobutanePt/C, 4-DMAP60–75Scalable, one-stepRequires nitroalkane synthesis
Reductive Amination2-ButanoneNaCNBH350–65Avoids nitro precursorsMulti-step, moderate yields
Alkylationsec-BuBrTBSCl, TBAF55–70High N-selectivityProtection-deprotection required
Tosylate Displacement2-ButanolTsCl, NH2OH/KOH40–50Simple starting materialsLow yield, elimination side products

Chemical Reactions Analysis

Acid-Base Behavior and Basicity

1-Methylpropylhydroxyl amine exhibits weak basicity due to the electron-withdrawing effect of the hydroxyl group, which reduces nitrogen’s lone pair availability. Key data includes:

CompoundpKa (protonated form)Basicity Trend
Hydroxylamine (NH2OH)5.97 Weaker than aliphatic amines
This compound*~6.0–6.5 (estimated)Comparable to hydroxylamine

The sec-butyl group slightly increases steric hindrance but has minimal electronic impact on basicity. Protonation occurs at the hydroxyl oxygen or nitrogen under strongly acidic conditions, forming ammonium or oxonium salts .

Oxidation and Reduction

Hydroxylamines are redox-active, and this compound participates in:

  • Oxidation : Reacts with oxidizing agents (e.g., H2O2, O2) to form nitroxides or nitro compounds:

    RNHOH[O]RNO+H2O\text{RNHOH} \xrightarrow{\text{[O]}} \text{RNO} + \text{H}_2\text{O}
  • Reduction : Catalytic hydrogenation (H2/Pd) or LiAlH4 reduces the N–O bond to yield secondary amines:

    RNHOHLiAlH4RNH2+H2O\text{RNHOH} \xrightarrow{\text{LiAlH}_4} \text{RNH}_2 + \text{H}_2\text{O}

    The sec-butyl group may slow reduction kinetics due to steric effects .

Condensation with Carbonyl Compounds

This compound reacts with aldehydes/ketones to form oximes, a hallmark of hydroxylamine chemistry:

RNHOH+R’COR”RN=CR’R”+H2O\text{RNHOH} + \text{R'COR''} \rightarrow \text{RN=CR'R''} + \text{H}_2\text{O}

Reaction rates depend on carbonyl electrophilicity and steric accessibility. The sec-butyl group may hinder condensation with bulky ketones .

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., CH3I) via nucleophilic substitution to form N-alkylated hydroxylamines:

    RNHOH+R’XRN(OR’)H+HX\text{RNHOH} + \text{R'X} \rightarrow \text{RN(OR')H} + \text{HX}

    Overalkylation is limited due to reduced nucleophilicity post-alkylation .

  • Acylation : Forms hydroxamic acids with acid chlorides:

    RNHOH+R’COClRN(OH)COR’+HCl\text{RNHOH} + \text{R'COCl} \rightarrow \text{RN(OH)COR'} + \text{HCl}

    Acylation is slower than for primary amines due to steric and electronic factors .

Thermal Decomposition

Heating induces decomposition via N–O bond cleavage, producing ammonia and sec-butyl alcohol:

RNHOHΔRH+NH2OHNH3+ROH\text{RNHOH} \xrightarrow{\Delta} \text{RH} + \text{NH}_2\text{OH} \rightarrow \text{NH}_3 + \text{ROH}

Decomposition pathways are sensitive to pH and substituent effects, with potential side products including imines or nitriles .

Complexation with Metal Ions

The hydroxylamine group acts as a bidentate ligand, coordinating to transition metals (e.g., Fe³⁺, Cu²⁺) through nitrogen and oxygen:

Mn++2RNHOH[M(RNHO)2](n2)++2H+\text{M}^{n+} + 2 \, \text{RNHOH} \rightarrow [\text{M(RNHO)}_2]^{(n-2)+} + 2 \, \text{H}^+

Such complexes are relevant in catalysis and metal extraction processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following structurally related compounds from the evidence provide a basis for comparison:

1-Allyl-3-hydroxy-5-(4-isopropyl-phenyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (Compound 36)

  • Structure : A pyrrolidone derivative with allyl, aromatic, and benzoyl substituents.
  • Functional Groups : Allyl amine, hydroxyl, and ketone groups.
  • Key Differences : Unlike 1-Methylpropylhydroxyl amine, this compound has a cyclic lactam backbone and lacks a hydroxylamine group. The allyl substituent may confer different reactivity (e.g., participation in cycloaddition reactions).

1-(Methoxymethyl)cyclopropanamine Hydrochloride

  • Structure : Cyclopropane ring with methoxymethyl and amine groups; hydrochloride salt.
  • Functional Groups : Cyclopropane, methoxy, and primary amine.
  • Key Differences : The rigid cyclopropane ring and methoxy group contrast with the flexible methylpropyl chain in the target compound. The hydrochloride salt form enhances solubility in polar solvents.

Methyl(2-methylpropyl)amine

  • Structure : Branched primary amine (isobutylmethylamine).
  • Functional Groups : Primary amine.
  • Key Differences : Lacks the hydroxyl group of hydroxylamine, resulting in distinct reactivity (e.g., reduced redox activity but stronger basicity).

Physicochemical Properties

Table 1 compares key properties of related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility/Stability
1-Allyl-pyrrolidone derivative C₂₄H₂₆NO₃ 376.20 249–251 Likely polar solvent-soluble
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Not reported Volatile liquid; water-miscible
This compound* C₄H₁₁NOH 105.14 (calculated) Estimated 50–100 Moderate polarity; hygroscopic

*Note: Properties for this compound are inferred from analogs.

Key Observations:

  • Higher molecular weight correlates with elevated melting points (e.g., Compound 36’s 249–251°C vs. methylpropylamine’s liquid state) .
  • Hydroxylamine derivatives are expected to exhibit lower thermal stability than amines due to the -NHOH group’s susceptibility to decomposition.

Q & A

Q. What safety protocols are critical when handling this compound in aqueous solutions?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation. Store solutions at pH 4–6 (buffered with citrate) to minimize decomposition. Personal protective equipment (PPE) must include nitrile gloves and fume hoods, as hydroxylamines can form explosive peroxides upon prolonged storage .

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